molecular formula C17H25N3O2 B2761895 N-(1-cyanocyclohexyl)-2-{[(furan-2-yl)methyl](methyl)amino}-N-methylpropanamide CAS No. 1214072-18-0

N-(1-cyanocyclohexyl)-2-{[(furan-2-yl)methyl](methyl)amino}-N-methylpropanamide

Cat. No. B2761895
CAS RN: 1214072-18-0
M. Wt: 303.406
InChI Key: BYFMENUWOHGKCA-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-{[(furan-2-yl)methyl](methyl)amino}-N-methylpropanamide, commonly known as CM156, is a novel small molecule inhibitor that has shown promising results in preclinical studies. CM156 is a potent and selective inhibitor of the protein-protein interaction between the oncogenic transcription factor c-Myc and its partner protein Max. Inhibition of this interaction disrupts the transcriptional program that drives cancer cell growth and proliferation.

Mechanism of Action

CM156 inhibits the protein-protein interaction between c-Myc and Max, which is essential for the transcriptional program that drives cancer cell growth and proliferation. Inhibition of this interaction results in the downregulation of c-Myc target genes, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
CM156 has been shown to have a range of biochemical and physiological effects in cancer cells. In addition to inhibiting c-Myc target genes, CM156 also inhibits the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. CM156 has also been shown to induce DNA damage and activate the DNA damage response pathway.

Advantages and Limitations for Lab Experiments

One advantage of CM156 is its high potency and selectivity for c-Myc. This makes it an ideal tool for studying the role of c-Myc in cancer biology. However, one limitation of CM156 is its poor solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on CM156. One area of interest is the development of more soluble analogs of CM156 that can be used in a wider range of experimental settings. Another area of interest is the identification of biomarkers that can predict response to CM156 treatment in cancer patients. Finally, there is interest in exploring the potential of CM156 in combination with other cancer therapies, such as chemotherapy or immunotherapy.

Synthesis Methods

The synthesis of CM156 involves a multi-step process that includes the coupling of a cyclohexylamine with a furan-2-ylmethyl bromide, followed by a series of reactions to produce the final product. The synthesis of CM156 has been optimized to yield a high purity product with good reproducibility.

Scientific Research Applications

CM156 has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. In vitro studies have shown that CM156 inhibits the growth of cancer cells and induces apoptosis. In vivo studies have demonstrated that CM156 has potent anti-tumor activity and can inhibit the growth of tumors in mouse models.

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[furan-2-ylmethyl(methyl)amino]-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-14(19(2)12-15-8-7-11-22-15)16(21)20(3)17(13-18)9-5-4-6-10-17/h7-8,11,14H,4-6,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFMENUWOHGKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1(CCCCC1)C#N)N(C)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-{[(furan-2-yl)methyl](methyl)amino}-N-methylpropanamide

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